Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. Deuteration can simplify NMR spectra by eliminating signals from protons (hydrogens) not involved in the area of interest. This allows researchers to focus on specific regions of the molecule and obtain clearer data ().
Deuterium substitution can be used to investigate reaction mechanisms through kinetic isotope effects. By comparing the reaction rates of a normal molecule and its deuterated counterpart, researchers can gain insights into the role of specific bonds or functional groups in the reaction pathway ().
1-Chloropropane-d7 can be used as an internal standard in mass spectrometry experiments due to its unique mass spectrum resulting from the deuterium substitution. This allows for accurate quantification of other analytes in the sample by correcting for variations in instrument performance or sample preparation ().
1-Chloropropane-d7, also known as 1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane, is a deuterated derivative of 1-chloropropane. Its molecular formula is C₃D₇Cl, and it features three carbon atoms, seven deuterium atoms, and one chlorine atom. This compound is characterized by a clear, colorless liquid form and has distinct physical properties due to the presence of deuterium, which affects its density and boiling point compared to its non-deuterated counterpart .
The molecular structure includes a polar carbon-halogen bond, resulting in a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarity contributes to the compound's reactivity and interaction with other chemicals .
The presence of deuterium allows for unique studies in reaction kinetics and mechanisms due to the isotope effect, where reactions involving deuterated compounds often proceed at different rates compared to their non-deuterated analogs.
Research indicates that 1-chloropropane-d7 can be significant in toxicological studies. It has been examined for its potential health effects related to chlorinated hydrocarbons. Studies have shown that exposure may lead to the formation of N7-guanyl adducts, which are associated with toxicity in liver and kidney tissues . Additionally, its behavior in biological systems can provide insights into detoxification processes and bioremediation applications.
The synthesis of 1-chloropropane-d7 can be achieved through several methods:
1-Chloropropane-d7 has several applications across different fields:
Studies involving 1-chloropropane-d7 focus on its interactions with various biological systems and chemical environments. For instance:
Several compounds share structural similarities with 1-chloropropane-d7. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloropropane | C₃H₇Cl | Non-deuterated version; common solvent |
| 2-Chloropropane | C₃H₇Cl | Isomeric form; different reactivity |
| 2-Chloropropane-d7 | C₃D₇Cl | Isotopic variant; used in similar studies |
| 1-Bromopropane | C₃H₇Br | Brominated analog; different reactivity |
| n-Propyl Chloride | C₃H₇Cl | Common name for 1-chloropropane |
The uniqueness of 1-chloropropane-d7 lies in its isotopic labeling with deuterium, which allows for specialized applications in research that require tracking and tracing mechanisms not possible with non-deuterated compounds. This property makes it particularly valuable in both environmental science and pharmaceutical research .
1-Chloropropane-d7 exists as a liquid at room temperature and standard atmospheric pressure [1] [2]. The compound manifests as a colorless clear liquid with characteristic transparency [1] [2]. This physical state is consistent with its non-deuterated counterpart, 1-chloropropane, which also appears as a clear colorless liquid [3] [4]. The deuterium substitution does not significantly alter the fundamental physical appearance of the compound, maintaining the typical characteristics of a simple chloroalkane.
The boiling point of 1-chloropropane-d7 has been determined to be 46.845°C at 760 mmHg [5] [6]. This represents a slight increase compared to the non-deuterated 1-chloropropane, which has a boiling point range of 46.6-46.8°C [7] [8] [9]. The increase of approximately 0.245°C can be attributed to the isotope effect resulting from the substitution of seven hydrogen atoms with deuterium atoms, which increases the molecular mass and slightly strengthens intermolecular forces.
The melting point of 1-chloropropane-d7 is not available in the current literature [5] [6]. However, the non-deuterated compound has a well-documented melting point of -122.8°C to -123°C [7] [8] [9] [3]. Based on isotope effects observed in similar compounds, the deuterated version would be expected to have a slightly higher melting point due to the increased molecular mass and altered vibrational frequencies.
1-Chloropropane-d7 exhibits a density of 0.957 g/cm³ [5] [6]. This represents a significant increase compared to the non-deuterated compound, which has a density ranging from 0.89 to 0.892 g/cm³ [7] [8] [9] [3]. The density increase of approximately 0.065 g/cm³ is directly attributable to the isotope effect, as deuterium has approximately twice the mass of hydrogen while occupying similar molecular volume.
The compound remains less dense than water (1.0 g/cm³), indicating it would float on water surfaces, similar to its non-deuterated counterpart [3] [4]. This density characteristic is important for understanding the compound's behavior in aqueous environments and its potential environmental fate.
While specific solubility data for 1-chloropropane-d7 is not extensively documented in the literature, the compound is expected to exhibit solubility characteristics similar to its non-deuterated counterpart [1]. The non-deuterated 1-chloropropane shows limited water solubility of approximately 2.7-2.72 g/L at 20-25°C [7] [8] [9] [2].
The compound is expected to be readily soluble in organic solvents such as ethanol, acetone, benzene, and toluene [2], following the general principle that "like dissolves like." The presence of the chlorine atom provides some polarity to the molecule, while the three-carbon chain contributes to its hydrophobic character. The deuterium substitution is not expected to significantly alter these solubility patterns, as the electronic and structural properties remain largely unchanged.
The vapor pressure of 1-chloropropane-d7 has not been directly measured in the available literature. However, it is expected to be similar to that of non-deuterated 1-chloropropane, which exhibits a vapor pressure of approximately 343-345 mmHg at 25°C [7] [8] [1]. Deuterium substitution typically results in a slight decrease in vapor pressure due to the increased molecular mass and slightly stronger intermolecular forces, but this effect is generally minimal for such substitutions.
The compound is classified as highly volatile, similar to its non-deuterated counterpart [3] [10]. This high volatility is characteristic of short-chain chloroalkanes and is an important consideration for handling, storage, and analytical applications. The volatility makes the compound suitable for gas chromatographic analysis and contributes to its utility as an internal standard in mass spectrometry applications .
The exact mass of 1-chloropropane-d7 is 85.0676 g/mol [5] [12], while its molecular weight is 85.58 g/mol [13] [5] [6] [12]. The difference between these values reflects the natural abundance of isotopes in the molecular formula C₃D₇Cl.
The isotopic distribution of 1-chloropropane-d7 is significantly different from its non-deuterated counterpart due to the complete deuterium substitution [14]. The mass shift of 7.044 Da (from 78.024 Da to 85.068 Da) represents the incorporation of seven deuterium atoms, each contributing approximately 1.006 Da per substitution [14]. This substantial mass shift is crucial for its applications in mass spectrometry as an internal standard, where the deuterated compound can be easily distinguished from the non-deuterated analyte.
The isotopic pattern shows a monoisotopic peak at m/z 85.068 for the molecular ion, with characteristic fragmentation patterns that parallel those of the non-deuterated compound but at correspondingly higher masses [14]. This isotopic signature is essential for analytical applications and helps confirm the identity and purity of the deuterated compound in various analytical procedures.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 85.58 g/mol | [13] [5] [6] [12] |
| Molecular Formula | C₃D₇Cl | [13] [5] [6] |
| Exact Mass | 85.0676 g/mol | [5] [12] |
| Density | 0.957 g/cm³ | [5] [6] |
| Boiling Point | 46.845°C at 760 mmHg | [5] [6] |
| Physical State | Liquid | [1] [2] |
| Appearance | Colorless clear liquid | [1] [2] |
| LogP | 1.635-2.13 | [5] [6] |
| Isotope | Mass (Da) | Description |
|---|---|---|
| Natural Abundance C₃H₇Cl | 78.024 | Monoisotopic mass of non-deuterated compound |
| Deuterated C₃D₇Cl | 85.068 | Monoisotopic mass of fully deuterated compound |
| Mass Shift per Deuterium | 1.006 | Mass difference between ²H and ¹H |
| Total Mass Shift | 7.044 | Total mass increase for d7 substitution |